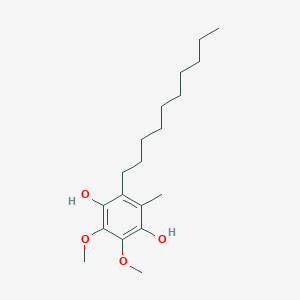

6-Decylubiquinol

説明

Structure

3D Structure

特性

CAS番号 |

64845-31-4 |

|---|---|

分子式 |

C19H32O4 |

分子量 |

324.5 g/mol |

IUPAC名 |

2-decyl-5,6-dimethoxy-3-methylbenzene-1,4-diol |

InChI |

InChI=1S/C19H32O4/c1-5-6-7-8-9-10-11-12-13-15-14(2)16(20)18(22-3)19(23-4)17(15)21/h20-21H,5-13H2,1-4H3 |

InChIキー |

FZPHMACGWIAGFA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC1=C(C(=C(C(=C1O)OC)OC)O)C |

正規SMILES |

CCCCCCCCCCC1=C(C(=C(C(=C1O)OC)OC)O)C |

製品の起源 |

United States |

Molecular Interactions and Mechanistic Roles Within the Mitochondrial Electron Transport Chain

Influence on Overall Mitochondrial Respiration and Bioenergetic States

Oxygen consumption rate (OCR) serves as a key indicator of mitochondrial respiratory function, reflecting the rate at which electrons are transferred through the ETC to the final electron acceptor, oxygen dojindo.com. Studies have shown that while the oxidized form, decylubiquinone (B1670182), may not significantly alter basal OCR, it can play a protective role under conditions of impaired electron flow. For instance, in synaptosomes, decylubiquinone attenuated the decrease in oxygen consumption induced by inhibitors of Complex I or Complex III nih.gov. This suggests that decylubiquinone can help sustain electron transport and respiration when segments of the ETC are partially inhibited nih.gov.

Complex III, also known as ubiquinol (B23937):cytochrome c oxidoreductase, catalyzes the transfer of electrons from ubiquinol to cytochrome c plos.orguniprot.org. Assays for Complex III activity commonly utilize decylubiquinol as a direct electron donor, measuring the subsequent reduction of cytochrome c asm.orglife-science-alliance.orgd-nb.infobiorxiv.orgplos.org. The observed enhancement of coupled Complex I/III and Complex II/III activities by decylubiquinone underscores its ability to effectively shuttle electrons to Complex III, thereby boosting the capacity of this segment of the ETC nih.gov.

The following table summarizes the observed effects of 6-decylubiquinone on coupled complex activities in synaptosomes:

| Complex Activity | Control (nmol/min/mg) | + 50 µM 6-Decylubiquinone (nmol/min/mg) | Percentage Increase |

| Complex I/III | 51.7 ± 5.7 | 85 ± 8.3 | 64% nih.gov |

| Complex II/III | 33.8 ± 6.8 | 61 ± 5.7 | 80% nih.gov |

Role in Mitochondrial Redox Biology and Oxidative Homeostasis

Involvement in Mitochondrial Reactive Oxygen Species (ROS) Generation, Particularly at Complex III

Mitochondrial Complex III (cytochrome bc1) is recognized as a major site of reactive oxygen species (ROS) production within the cell. fishersci.comguidetopharmacology.orgwikipedia.orgfishersci.at This occurs primarily through the Q cycle, a process involving the transfer of electrons from ubiquinol (B23937) to cytochrome c, which can lead to the formation of unstable semiquinone radicals that can then react with oxygen to produce superoxide, a key ROS. wikipedia.orgfishersci.at

Studies have explored the effects of decylubiquinone (B1670182) (the oxidized form) and its reduced counterpart, decylubiquinol, on mitochondrial ROS production. Some findings suggest that decylubiquinone may act as a scavenger of ROS generated by cytochrome bc1. fishersci.com While decylubiquinol itself is the reduced form and an electron donor, its interaction with Complex III and the dynamics of the Q cycle are central to understanding how ubiquinone analogs can influence the rate and site of ROS production under various conditions. The balance between the oxidized and reduced forms of quinones, including decylubiquinone and decylubiquinol, within the mitochondrial pool can impact the flow of electrons and the likelihood of electron leakage leading to ROS formation.

Modulation of the Mitochondrial Permeability Transition (MPT) in Cellular Models

The mitochondrial permeability transition (MPT) is a critical event in cellular fate, closely linked to both apoptotic and necrotic cell death pathways. fishersci.comresearchgate.net The MPT involves the opening of a pore in the inner mitochondrial membrane, leading to the swelling of the mitochondria and the release of pro-apoptotic factors. The MPT is known to be regulated by the cellular redox state and calcium levels. fishersci.comresearchgate.netiarc.fr

Ubiquinone analogs, including decylubiquinone, have been demonstrated to modulate the mitochondrial permeability transition pore (PTP). fishersci.comresearchgate.netlipidmaps.orgnih.gov Research indicates that these analogs can act as inhibitors of the PTP. nih.gov Structure-function analysis with various quinone structural variants, including decylubiquinone, suggests that these compounds may modulate the MPT through interaction with a common binding site on the PTP complex, rather than solely through their redox activity. nih.gov This modulation could influence the open-closed transitions of the pore, potentially by affecting the pore's calcium binding affinity. nih.gov

Experimental evidence supports the protective effect of decylubiquinone against MPT activation. Pretreatment of HL60 cells with decylubiquinone was found to block ROS production induced by glutathione (B108866) (GSH) depletion and effectively prevent the activation of the MPT and subsequent cell death. fishersci.comresearchgate.net This finding underscores the potential of decylubiquinone to interfere with the cascade of events leading to MPT opening under conditions of oxidative stress.

Impact on Cellular Glutathione (GSH) Depletion and Redox Signaling Pathways

Cellular glutathione (GSH) is a crucial non-enzymatic antioxidant that plays a vital role in maintaining the cellular redox balance. The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a key indicator of the cellular oxidative state and is fundamental in regulating redox signaling pathways. fishersci.sefishersci.seciteab.comsigmaaldrich.com Depletion of GSH can lead to increased oxidative stress and can trigger events such as increased mitochondrial ROS production and the activation of the mitochondrial permeability transition. fishersci.comresearchgate.netciteab.com

While 6-decylubiquinol's direct interaction causing GSH depletion is not a primary focus in the provided information, its effects on mitigating the consequences of GSH depletion are evident. As mentioned, decylubiquinone pretreatment blocked ROS production and prevented MPT activation induced by GSH depletion in cellular models. fishersci.comresearchgate.net This suggests that by modulating mitochondrial ROS generation and MPT, decylubiquinone can indirectly influence the downstream effects of GSH depletion, helping to preserve cellular integrity and prevent cell death under conditions of oxidative stress.

Advanced Methodologies and Experimental Approaches in 6 Decylubiquinol Research

Spectrophotometric Assays for Mitochondrial Electron Transport Chain Complexes

Spectrophotometric assays are fundamental in the study of mitochondrial bioenergetics, allowing for the quantitative analysis of the enzymatic activities of the electron transport chain (ETC) complexes. 6-Decylubiquinol, the reduced form of the synthetic coenzyme Q analog 6-decylubiquinone, serves as a crucial substrate in these assays, particularly for assessing the function of Complex I and Complex III. Its utility stems from its ability to accept electrons from Complex I and donate them to Complex III, effectively mimicking the role of endogenous coenzyme Q. nih.govamsbio.com However, its application requires specific methodological considerations to ensure accuracy and prevent experimental artifacts.

The oxidized form, 6-decylubiquinone, is an effective electron acceptor for NADH:ubiquinone oxidoreductase (Complex I). nih.govresearchgate.net Assays measuring Complex I activity often utilize 6-decylubiquinone as an intermediate to transfer electrons from NADH to a terminal electron acceptor. amsbio.comsigmaaldrich.com The rate of this reaction can be monitored spectrophotometrically to determine the enzyme's activity. Optimization of these assays is critical, as several factors can influence the results, most notably the reduction state of the decylubiquinone (B1670182) pool.

A significant challenge in measuring Complex I activity is the severe inhibitory effect exerted by the reduced form, this compound. nih.govresearchgate.net As the assay progresses, the enzymatic reduction of 6-decylubiquinone leads to the accumulation of this compound, which can act as a potent inhibitor of Complex I, leading to an underestimation of its true activity. nih.gov This product inhibition has been observed in studies using mitochondrial preparations from various mouse and human tissues, including the heart. nih.govresearchgate.net

To counteract this impediment, assay conditions must be optimized to maintain the decylubiquinone pool in a predominantly oxidized state. nih.govresearchgate.net This ensures that the forward reaction (NADH oxidation) is favored and the inhibitory product does not accumulate to a significant degree. This strategy allows for the measurement of high Complex I activity and enables the detection of partial enzyme deficiencies. nih.gov However, this approach is best suited for tissues or cells with low levels of contaminating NADH dehydrogenase activities that might react with other redox-active compounds in the assay medium. nih.govresearchgate.net

To circumvent the inhibitory effects of this compound and improve assay performance, alternative electron acceptors are often employed. The dye 2,6-dichloroindophenol (DCPIP) is a commonly used terminal electron acceptor in a coupled assay system. nih.govnih.govkansascity.edu In this setup, Complex I reduces 6-decylubiquinone to this compound, which is then immediately re-oxidized by DCPIP. The reduction of DCPIP is monitored as a decrease in absorbance at 600 nm. kansascity.eduresearchgate.net This method avoids the accumulation of inhibitory this compound and prevents non-specific NADH oxidation, thereby increasing the specificity and sensitivity of the assay for Complex I activity. nih.gov The reaction's specificity is confirmed by its high sensitivity to rotenone, a classic Complex I inhibitor. nih.gov

Bovine serum albumin (BSA) is another essential component, added to the reaction mixture to increase the solubility of the hydrophobic 6-decylubiquinone and rotenone. nih.gov Optimized assays have determined that maximal Complex I activities are typically achieved with approximately 0.07 mmol/L decylubiquinone and 3.5 g/L BSA. nih.gov

Table 1: Optimized Components for Spectrophotometric Complex I Activity Assay

| Component | Final Concentration/Amount | Purpose | Source(s) |

| Potassium Phosphate (KP) | 25 mM, pH 7.4 | Buffer | kansascity.edu |

| Bovine Serum Albumin (BSA) | 3.5 g/L | Increases solubility of hydrophobic reagents | nih.govkansascity.edu |

| NADH | 0.04-0.8 mM | Electron Donor (Substrate) | nih.govresearchgate.net |

| 6-Decylubiquinone | 70 µM | Electron Acceptor for Complex I | nih.govkansascity.edu |

| 2,6-dichloroindophenol (DCPIP) | 60 µM | Terminal Electron Acceptor | kansascity.edu |

| Antimycin A | 1-4 µM | Complex III Inhibitor (prevents downstream electron flow) | kansascity.eduresearchgate.net |

| Rotenone | 1-10 µM | Specific Complex I Inhibitor (for specificity control) | nih.govresearchgate.net |

| Sample | ~30 µg protein | Source of Enzyme | researchgate.net |

This compound is the direct substrate for Complex III (ubiquinol:cytochrome c oxidoreductase), making it indispensable for measuring the activity of this enzyme. nih.govresearchgate.net In this assay, this compound donates electrons to Complex III, which in turn reduces cytochrome c. The rate of cytochrome c reduction is monitored spectrophotometrically by measuring the increase in absorbance at 550 nm. nih.govresearchgate.netelabscience.com

The assay is highly specific, and its validity is confirmed by its sensitivity to antimycin A, a potent and specific inhibitor of Complex III. researchgate.netresearchgate.net The protocol has been developed and validated for use in various biological samples, including isolated mitochondria, tissue homogenates (liver, skeletal muscle), and cultured fibroblasts. nih.gov Studies have established that a saturating concentration of this compound for this assay is between 100 and 200 µmol/L, with an optimal pH range of 7.4 to 8.0. nih.gov

Table 2: Standard Components for Spectrophotometric Complex III Activity Assay

| Component | Final Concentration/Amount | Purpose | Source(s) |

| Potassium Phosphate | 25-50 mM, pH 7.2-7.5 | Buffer | nih.govresearchgate.net |

| Magnesium Chloride (MgCl₂) | 5 mM | Cofactor | nih.gov |

| Bovine Serum Albumin (BSA) | 2.5 mg/ml | Stabilizer | nih.gov |

| Potassium Cyanide (KCN) | 1-2 mM | Complex IV Inhibitor (prevents cytochrome c re-oxidation) | nih.govnih.gov |

| Oxidized Cytochrome c | 50-100 µM | Electron Acceptor | nih.govresearchgate.net |

| This compound | 35-200 µM | Electron Donor (Substrate) | nih.govnih.gov |

| Rotenone | 10 µM | Complex I Inhibitor (prevents reverse electron flow) | nih.gov |

| Antimycin A | Varies | Specific Complex III Inhibitor (for specificity control) | researchgate.netresearchgate.net |

| Sample | Varies by type | Source of Enzyme | nih.gov |

The accuracy of assays involving this compound is highly dependent on the quality and handling of the substrate itself. Since this compound is the reduced form, it must be freshly prepared from its stable, oxidized precursor, 6-decylubiquinone.

A common and effective method for this reduction is the use of a chemical reducing agent. nih.govnih.gov

Preparation : 6-Decylubiquinone, typically dissolved in ethanol, is treated with a few crystals of a reducing agent like potassium borohydride or sodium borohydride. nih.govnih.gov

Acidification : The reaction is facilitated by the careful addition of dilute hydrochloric acid (HCl) until the yellow color of the quinone disappears, indicating its conversion to the colorless quinol form. nih.gov

Purification : The mixture is then centrifuged to remove any remaining reducing agent crystals. nih.gov

Neutralization : Excess reducing agent is neutralized by further small additions of HCl until bubbling ceases. nih.gov

The resulting this compound solution is unstable and should be kept on ice and used promptly, typically before the assay begins. nih.gov It should not be stored for reuse to avoid re-oxidation. nih.gov More recent standardized protocols using sodium borohydride suggest that this method leads to a faster reduction and can extend the stability of the product up to three months when stored properly, preventing contamination with the chemical reducer. nih.gov

Optimization of Complex I Activity Assays utilizing 6-Decylubiquinone/6-Decylubiquinol

In Vitro and Ex Vivo Model Systems for Research

Research on this compound and its effects on mitochondrial function utilizes a range of model systems to investigate its biochemical properties and physiological implications.

In Vitro Models : These systems, established outside a living organism, allow for controlled studies of specific biological events. nih.gov Cultured human cells, such as skin fibroblasts, are frequently used to diagnose mitochondrial disorders by assessing Complex I and Complex III activity with this compound/one. nih.govnih.gov These models are advantageous as they use human-derived cells, minimizing species-related physiological differences. nih.gov

Ex Vivo Models : These models use tissues or organs studied outside the body. A primary ex vivo model involves the use of tissue homogenates or isolated mitochondria from various sources. nih.govresearchgate.net Synaptosomes, which are isolated nerve terminals, have been used to study how 6-decylubiquinone affects mitochondrial function and electron transport chain activities in a neuronal context. nih.gov Additionally, homogenates from mouse and human tissues—including heart, skeletal muscle, liver, and kidney—are routinely used to characterize the kinetics and inhibition patterns of ETC complexes in response to this compound. nih.govresearchgate.netresearchgate.net These models are crucial for understanding tissue-specific differences in mitochondrial metabolism.

Biophysical and Structural Characterization of this compound Interactions

Advanced spectroscopic techniques are pivotal for characterizing the molecular interactions between this compound and its binding sites within the ETC complexes at an atomic level. Electron Paramagnetic Resonance (EPR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful methods for this purpose.

EPR spectroscopy is particularly sensitive to paramagnetic species, such as the iron-sulfur clusters and semiquinone intermediates that are formed within the ETC complexes during electron transfer. Studies on the cytochrome bc1 complex (Complex III) have utilized EPR to probe the occupancy of the quinol oxidation (Qo) site. researchgate.net The EPR signals of the Rieske iron-sulfur protein are sensitive to the binding of substrates like this compound and its inhibitors, allowing researchers to infer details about the binding mode and the occupancy state of the catalytic site. researchgate.net These analyses have provided evidence consistent with a single occupancy model for the Qo site. researchgate.net

FTIR spectroscopy can detect changes in the vibrational frequencies of chemical bonds, providing information about protein secondary structure and alterations in the local environment of amino acid residues upon ligand binding. This technique can be employed to study redox-linked conformational changes within Complex III as it interacts with this compound, helping to elucidate the structural dynamics that couple electron transfer to proton translocation. researchgate.net

Complementing biophysical methods, molecular modeling and site-directed mutagenesis provide a detailed structural and functional map of the quinone-binding pockets.

Molecular modeling uses the crystal structures of ETC complexes to computationally dock this compound into its putative binding sites, such as the Qo and quinone reduction (Qi) sites of Complex III or the Qp site of Complex II. researchgate.netdntb.gov.ua These simulations predict the specific amino acid residues that form hydrogen bonds and hydrophobic interactions with the quinol headgroup and its decyl tail. Such models are crucial for generating hypotheses about the binding mechanism and the determinants of substrate specificity. researchgate.net Modeling studies have been used to explore whether one or two ubiquinone molecules can fit into the Qo site, a key question in understanding the Q-cycle mechanism. researchgate.net

Site-directed mutagenesis is the definitive experimental technique to validate these structural models. By systematically substituting key amino acid residues predicted to be in the binding pocket, researchers can assess their importance for this compound binding and turnover. dntb.gov.ua For example, mutagenesis studies on the ubiquinone-binding site of Complex II have been performed to clarify the role of specific residues in catalysis and the initiation of cell death signals upon inhibition. dntb.gov.ua Similarly, mutations in the Qo site of Complex III that confer resistance to specific inhibitors can be analyzed to understand how these changes affect the binding of the natural substrate, this compound. researchgate.net

Comparative Analysis with Natural Ubiquinones and Other Synthetic Analogs

Examination of Structural Modifications (e.g., Isoprenoid Side Chain Length) and their Impact on Functional Properties and Membrane Partitioning

Natural ubiquinones (B1209410) in mammals primarily have a side chain consisting of 9 or 10 isoprenoid units, with CoQ10 being the predominant form in humans. cir-safety.orgwikipedia.orgmdpi.com These isoprenoid chains are highly hydrophobic and play a crucial role in anchoring the molecule within the phospholipid bilayer of mitochondrial membranes, where it functions as an electron carrier. wikipedia.orgmdpi.com The length and structure of this side chain influence the molecule's partitioning behavior within the membrane. elifesciences.org

In contrast, 6-Decylubiquinol (C19H32O4) has a saturated decyl (ten-carbon) alkyl chain instead of a polyisoprenoid chain. cir-safety.orgnih.govuni.lu This structural alteration affects its lipophilicity and how it interacts with the membrane environment. While both natural ubiquinones and this compound are largely hydrophobic and partition into membranes, the saturated decyl chain of this compound favors its passive localization to the mitochondrial membranes. nih.gov Studies on the cytochrome bc1 complex have indicated that the size of the side chain can influence the complex's activity, with larger side chains potentially leading to decreased turnover rates, although rates can increase proportionally with alkyl chain length up to a certain point before decreasing. uni-frankfurt.denih.gov

The predicted XLogP for this compound is 6.4, indicating high lipophilicity. nih.gov This can be compared to the estimated log Kow values for Ubiquinone (16.51) and Ubiquinol (B23937) (23.74), suggesting differences in their partitioning characteristics. cir-safety.org

Differential Interactions with Electron Transport Chain Components Compared to Endogenous CoQ10

This compound, in its reduced form (decylubiquinol), interacts with the mitochondrial respiratory chain. It is able to accept electrons from Complex I, similar to CoQ10, and subsequently transfer them to Complex III. nih.gov However, studies have shown that decylubiquinol can severely impede the activity of Complex I. nih.govresearchgate.net This is in contrast to its oxidized form, decylubiquinone (B1670182), which acts as a potent acceptor for Complex I electrons. nih.govresearchgate.net This differential interaction highlights a key distinction between this compound and endogenous CoQ10, as the reduced form of CoQ10 (ubiquinol) is the primary electron carrier between Complex I/II and Complex III. wikipedia.orglipidmaps.orgfrontiersin.orgfrontiersin.orgmdpi.com

Decylubiquinol can also serve as a substrate for Complex III (cytochrome bc1 complex), acting as a decylubiquinol cytochrome c reductase in experimental assays. frontiersin.orgresearchgate.net The cytochrome bc1 complex has two quinone-binding sites, Qo and Qi, involved in the Q-cycle mechanism. nih.govucl.ac.ukacs.org Decylubiquinol interacts with these sites, and its behavior at the Qo site, where ubiquinol oxidation occurs, has been studied. ucl.ac.ukacs.org

Research suggests that while decylubiquinone can act as an effective substrate for Complexes II and III, its reduced form, decylubiquinol, has a notable inhibitory effect on Complex I activity. nih.govresearchgate.net This contrasts with the role of endogenous ubiquinol-10, which is essential for efficient electron transfer through Complex I and the rest of the chain. lipidmaps.orgfrontiersin.org

Comparative Effects on Mitochondrial Physiological Parameters

Studies investigating the effects of ubiquinone analogs on respiratory deficiency have indicated that the efficacy of rescuing such deficiencies can be dependent on the side chain length. nih.gov Analogs with isoprenoid side chains, like natural CoQ10, have been shown to be more efficient in restoring respiratory function in UQ-deficient cells compared to analogs with alkyl side chains, such as decylubiquinone. nih.gov

Furthermore, the redox state of decylubiquinone/decylubiquinol is critical in determining its effect on Complex I activity. Maintaining decylubiquinone in its oxidized form can help avoid the inhibition observed with the reduced form. nih.govresearchgate.net This highlights the importance of the cellular redox environment in modulating the effects of synthetic ubiquinone analogs.

While CoQ10 supplementation is explored for its potential to improve mitochondrial function and alleviate symptoms in conditions associated with mitochondrial dysfunction, including primary CoQ10 deficiency, the specific effects of this compound on mitochondrial physiological parameters would depend on its concentration, redox state, and the specific cellular context. frontiersin.orgmdpi.comnih.govmedrxiv.org The observed inhibition of Complex I by decylubiquinol suggests it may not fully replicate the beneficial effects of endogenous CoQ10 on mitochondrial respiration. nih.govresearchgate.net

Here is a table summarizing some key comparative properties:

| Property | Coenzyme Q10 (Ubiquinone-10) | This compound (Reduced Form) |

| Side Chain Structure | Polyisoprenoid (10 units) | Saturated Decyl (10 carbons) |

| Primary Biological Role | Electron carrier (Complex I/II to III), antioxidant wikipedia.orglipidmaps.orgfrontiersin.orgfrontiersin.org | Synthetic analog, interacts with ETC nih.gov |

| Interaction with Complex I | Electron acceptor, reduced to ubiquinol lipidmaps.org | Inhibits Complex I activity nih.govresearchgate.net |

| Interaction with Complex III | Electron donor (as ubiquinol) lipidmaps.orgfrontiersin.orgfrontiersin.org | Substrate (as decylubiquinol) frontiersin.orgresearchgate.net |

| Membrane Partitioning | Highly hydrophobic, anchored in membrane wikipedia.orgmdpi.com | Hydrophobic, localizes to membranes nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Ubiquinone Analogs and Probes Informed by 6-Decylubiquinol Research

The study of this compound has been instrumental in the rational design of novel ubiquinone analogs with tailored properties. nih.govencyclopedia.pub The shorter, saturated decyl tail of 6-Decylubiquinone (the oxidized form of this compound) favors its passive localization to mitochondrial membranes and influences its interaction with electron transport chain complexes, particularly Complex I and Complex III. nih.govnih.govencyclopedia.pub This understanding, derived from studies using this compound, guides the synthesis of new analogs aimed at improving characteristics such as water solubility, mitochondrial targeting, and specific interactions with quinone-binding sites. nih.govencyclopedia.pub

For instance, research has explored modifications at the C6 position of the benzoquinone ring, similar to the structure of ubiquinone analogs like 6-Decylubiquinone, to enhance antioxidant activities and bioavailability. encyclopedia.pub Analogs incorporating groups like piperazine (B1678402) and morpholine (B109124) at this position have demonstrated higher antioxidant activities and improved water solubility compared to native CoQ10. encyclopedia.pub This highlights how structural insights gained from studying compounds like this compound contribute to the development of potentially more effective therapeutic agents for oxidative stress-related diseases. encyclopedia.pub

Furthermore, 6-Decylubiquinone has been used as a substrate or inhibitor in studies investigating the kinetics and mechanisms of mitochondrial respiratory complexes. nih.govnih.govasm.orgnih.gov Its interaction with Complex I and Complex III provides a basis for designing probes to study the dynamics of quinone binding sites and electron transfer pathways. nih.govnih.govasm.orgnih.govucl.ac.uk The observation that decylubiquinol can impede Complex I activity while decylubiquinone (B1670182) acts as a potent electron acceptor for Complex I emphasizes the importance of the redox state and side chain in determining interactions with respiratory enzymes. nih.gov This knowledge is crucial for developing probes that can selectively target and report on the activity and conformation of these complexes.

Advanced Methodologies for Real-time Monitoring of Quinone Dynamics and Protein Interactions in Live Systems

Real-time monitoring of quinone dynamics and their interactions with proteins in live systems is a critical area for future research, and studies involving this compound contribute to the development of such methodologies. While direct real-time monitoring of this compound itself in live cells presents challenges, the insights gained from its behavior in biochemical assays inform the design of fluorescent or spin-labeled quinone probes.

Studies using this compound as a substrate in activity assays for Complex III, for example, involve monitoring the reduction of cytochrome c spectrophotometrically. asm.orgnih.govacs.org This type of assay, while not real-time in a living cell context, provides kinetic data on quinone-protein interactions that are valuable for validating and interpreting results from more advanced live-cell techniques. asm.orgnih.govacs.org

The development of methodologies for real-time single-cell monitoring of mitochondrial membrane potential, often used in conjunction with studies on mitochondrial function impacted by quinones or their analogs, represents a related area of progress. asm.orgnih.govresearchgate.net Techniques utilizing fluorescent probes like tetramethylrhodamine (B1193902) ethyl ester (TMRE) allow for the assessment of mitochondrial energization status, which is directly influenced by the activity of quinone-dependent respiratory complexes. asm.orgnih.govresearchgate.net Future research may involve developing novel probes based on the structural characteristics of this compound that can specifically report on the localization, redox state, or protein binding of quinones within living cells with high spatiotemporal resolution.

Understanding how quinones like this compound interact with protein binding sites, such as the QN and QP sites in Complex III, is also crucial for developing targeted probes. asm.orgnih.govucl.ac.ukacs.org Molecular docking and structural analysis, informed by biochemical data obtained with analogs like decylubiquinol, can aid in the design of probes that selectively bind to these sites, allowing for real-time monitoring of their occupancy and conformational changes in live systems. asm.orgnih.govucl.ac.ukacs.org

Theoretical and Computational Models of Electron and Proton Transfer in Quinone-Dependent Biological Systems

Theoretical and computational approaches play an increasingly important role in understanding the complex mechanisms of electron and proton transfer in quinone-dependent biological systems, with studies on this compound providing valuable experimental data for model validation. nih.govresearchgate.netresearchgate.netnih.govelifesciences.orgphysiology.org The Q-cycle mechanism, which describes the bifurcated electron transfer and proton translocation in Complex III involving ubiquinone/ubiquinol (B23937), is a prime example of a process that benefits greatly from computational modeling. ucl.ac.ukacs.orgnih.gov

Studies investigating the kinetics of electron transfer through respiratory complexes using substrates like decylubiquinol provide experimental constraints for developing and refining computational models. researchgate.netnih.gov For instance, kinetic analyses of electron donation into and through Complex III using decylubiquinol have helped define rate constants and inform models of electron transfer pathways. researchgate.netnih.gov

Molecular dynamics simulations and docking studies, often utilizing structural data of respiratory complexes, are employed to model the interactions of quinones and their analogs with protein binding sites. asm.orgucl.ac.ukelifesciences.orgphysiology.orgphysiology.org While not always specifically focused on this compound, these studies benefit from the experimental data generated using such analogs to validate the accuracy of the binding poses and interaction energies predicted by the models. asm.orgucl.ac.ukelifesciences.orgphysiology.orgphysiology.org

Q & A

Q. How should researchers address potential conflicts between mechanistic hypotheses and negative experimental outcomes in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。